molecular formula C15H11BrN2O3 B5812476 6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B5812476
M. Wt: 347.16 g/mol
InChI Key: DFYFLHGWSGWNNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound.

Scientific Research Applications

6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of both a bromine atom and a methoxyphenyl group, which confer distinct chemical and biological properties. These structural features can influence the compound’s reactivity, biological activity, and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3/c1-21-11-5-3-10(4-6-11)18-14(19)12-8-9(16)2-7-13(12)17-15(18)20/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYFLHGWSGWNNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.